molecular formula C19H21FN6O B12242533 4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine

4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine

Cat. No.: B12242533
M. Wt: 368.4 g/mol
InChI Key: HADJQDFBYXCFSS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups and heterocycles, such as imidazo[1,2-b]pyridazine and piperidine, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the cyclopropyl and fluoro substituents. The imidazo[1,2-b]pyridazine moiety is then attached via a nucleophilic substitution reaction, and the piperidine ring is introduced through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropylation, fluorination under controlled temperature conditions, and the use of catalysts to facilitate the nucleophilic substitution and reductive amination steps. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine is unique due to its specific combination of functional groups and heterocycles, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21FN6O

Molecular Weight

368.4 g/mol

IUPAC Name

6-[[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H21FN6O/c20-17-18(14-1-2-14)22-12-23-19(17)25-8-5-13(6-9-25)11-27-16-4-3-15-21-7-10-26(15)24-16/h3-4,7,10,12-14H,1-2,5-6,8-9,11H2

InChI Key

HADJQDFBYXCFSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCC(CC3)COC4=NN5C=CN=C5C=C4)F

Origin of Product

United States

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